molecular formula C10H6Br2FN3O B510239 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-fluorophenyl)ethan-1-one CAS No. 914350-24-6

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-fluorophenyl)ethan-1-one

Cat. No.: B510239
CAS No.: 914350-24-6
M. Wt: 362.98g/mol
InChI Key: JBCFKBDNHJMOHQ-UHFFFAOYSA-N
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Description

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C10H6Br2FN3O and its molecular weight is 362.98g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-fluorophenyl)ethan-1-one has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C10H6Br2N4O
  • Molecular Weight : 340.02 g/mol
  • CAS Number : 39916885

The biological activity of this compound is primarily attributed to its structural features, particularly the triazole ring and the bromine substituents. Triazoles are known to interfere with fungal cell wall synthesis and exhibit antimicrobial properties by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial activity. For example, a related compound showed an MIC (Minimum Inhibitory Concentration) value of 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties . The presence of dibromo substituents enhances the lipophilicity and membrane permeability of these compounds, potentially increasing their efficacy against microbial pathogens.

Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal properties. The compound has shown promise against various fungal strains, particularly those resistant to conventional treatments. Research indicates that triazoles can disrupt fungal cell membrane integrity, leading to cell death .

Cytotoxicity and Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have indicated that triazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through the activation of caspase pathways .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazole derivatives against clinical isolates of Candida species. The compound exhibited significant activity with an MIC ranging from 0.5 to 8 μg/mL depending on the strain tested. This suggests a potential for development as a therapeutic agent for fungal infections resistant to azole drugs .

Study 2: Anticancer Activity

In a preliminary study assessing the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated an IC50 value of approximately 15 μM, indicating moderate potency compared to standard chemotherapeutics like cisplatin (IC50 = 10 μM). The mechanism was linked to cell cycle arrest and induction of apoptosis via mitochondrial pathways .

Data Summary

Activity Type MIC/IC50 Values Target Organisms/Cells Reference
Antimicrobial0.5 - 8 μg/mLCandida species
Antibacterial3.12 μg/mLStaphylococcus aureus
AntifungalVariableVarious fungal pathogens
Cytotoxicity~15 μMHeLa, MCF-7 cancer cell lines

Properties

IUPAC Name

2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2FN3O/c11-9-14-10(12)16(15-9)5-8(17)6-1-3-7(13)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCFKBDNHJMOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C(=NC(=N2)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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